Emblicanin B

Description

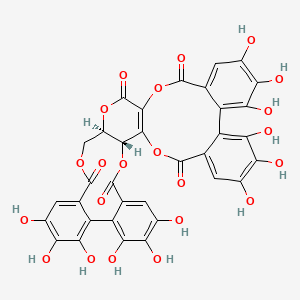

Structure

2D Structure

Properties

IUPAC Name |

(1R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-2(19),5,7,9,11,13,15,26,28,30,32,34,36-tridecaene-4,17,20,25,38-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H20O22/c35-10-1-6-15(23(43)19(10)39)16-7(2-11(36)20(40)24(16)44)31(48)54-27-14(5-52-30(6)47)53-34(51)29-28(27)55-32(49)8-3-12(37)21(41)25(45)17(8)18-9(33(50)56-29)4-13(38)22(42)26(18)46/h1-4,14,27,35-46H,5H2/t14-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSDMRUXOVAXNP-LOKFHWFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=C(C(=O)O2)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](C3=C(C(=O)O2)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H20O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180465-45-6 | |

| Record name | Emblicanin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180465456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMBLICANIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91J5AHD9BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Extraction Methodologies for Emblicanin B

Advanced Extraction Techniques for Emblicanin B

The successful isolation of this compound hinges on optimized extraction protocols that maximize yield while preserving its structural integrity. Due to its hydrophilic nature, polar solvents are the primary choice for extraction.

Optimization of Solvent Systems for this compound Recovery

The selection of an appropriate solvent system is critical for the efficient recovery of this compound. Both water and ethanol-water mixtures have proven effective, with the choice often depending on the desired purity and yield.

Aqueous extraction is a straightforward and environmentally friendly method. However, to enhance the extraction efficiency, particularly by disrupting plant cell walls, ethanol-water mixtures are frequently employed. ijarbs.com Research has shown that an ethanol (B145695) concentration of around 70-80% is often optimal for dissolving tannins like this compound without causing denaturation. One study identified an optimal ethanol concentration of 71.00% for extracting phenolic compounds from amla fruit. myfoodresearch.com

Recent advancements have also explored "green solvent" systems. Deep eutectic solvents (DES), such as choline (B1196258) chloride-glycerol mixtures, have been shown to improve yield by 15–20% compared to conventional ethanol extractions.

Table 1: Comparison of Solvent Systems for this compound Extraction

| Solvent System | Typical Concentration | Key Advantages |

| Water | 100% | Eco-friendly, low cost. |

| Ethanol-Water | 70-80% | Enhanced yield through better cell wall disruption. |

| Deep Eutectic Solvents (DES) | Varies | Improved yield compared to ethanol, considered a "green" alternative. |

Influence of Temperature and pH on Extraction Yields

Temperature and pH are crucial parameters that significantly impact the yield and stability of this compound during extraction.

Mild temperatures, typically in the range of 20–40°C, are recommended for aqueous extractions to prevent thermal degradation of the compound. Higher temperatures can lead to the breakdown of the tannin structure. To avoid degradation, it is often recommended to keep extraction temperatures below 50°C. google.com

The pH of the extraction medium also plays a vital role. Maintaining a slightly acidic to neutral pH, often within the range of 4-6 using citrate (B86180) or phosphate (B84403) buffers, helps to stabilize this compound and prevent its degradation during prolonged extraction periods.

Purification Strategies for this compound

Following extraction, a multi-step purification process is necessary to isolate this compound from the crude extract, which contains a complex mixture of other compounds.

Chromatographic Separation Techniques

Chromatography is the cornerstone of this compound purification, allowing for the separation of individual components based on their physicochemical properties.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard and highly effective technique for both the analysis and purification of this compound. omicsonline.org Reversed-phase columns, such as C18, are commonly used with a gradient mobile phase, often consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile (B52724). omicsonline.orggoogle.com Detection is typically performed using a UV detector at around 280 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and characterization of this compound. omicsonline.orgsabinsa.eu It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing detailed structural information.

Column Chromatography: For larger scale purification, column chromatography is often employed. nih.govrjptonline.org Techniques like size-exclusion chromatography using Sephadex LH-20 are effective in separating low-molecular-weight tannins, including this compound, from higher molecular weight polymeric fractions. nih.gov

Preparative Scale Purification Approaches for Research Quantity

Obtaining sufficient quantities of pure this compound for research purposes often requires preparative scale purification methods. Preparative HPLC is a common approach, utilizing larger columns and higher flow rates to isolate milligrams to grams of the compound. google.comepo.org The process typically involves collecting fractions as they elute from the column and then removing the solvent to obtain the purified compound. epo.org

Another technique for large-scale purification involves the use of adsorbent resins. For instance, XAD-16 resin has been used in a patented method for purifying tannins, involving adsorption onto the resin, washing with a lower concentration of ethanol to remove impurities, and then eluting the desired compound with a higher concentration of ethanol.

Challenges and Mitigation in this compound Preparation for Research Applications

The preparation of this compound for research is not without its challenges, primarily related to its inherent instability.

One of the main challenges is the susceptibility of this compound's catechol groups to oxidation, which can lead to the formation of dimers and trimers. This degradation can be mitigated by employing several strategies during extraction and purification. Performing extractions under a nitrogen blanket can reduce exposure to oxygen. The addition of antioxidants, such as 0.1% ascorbic acid, to the extraction solvents can also help minimize free radical formation.

Another significant issue is the formation of polymeric tannins and black specks, which can occur during processing. This can be addressed by maintaining low extraction temperatures (below 50°C) to inhibit enzymatic oxidation and by adding salts like sodium chloride or potassium chloride to increase ionic strength and suppress tannin polymerization.

Furthermore, the presence of hydrolytic enzymes in the fresh plant material can degrade this compound. nih.gov Deactivating these enzymes, for example by flash heating or using specific inhibitors, is a crucial step before proceeding with extraction.

Table 2: Summary of Challenges and Mitigation Strategies

| Challenge | Mitigation Strategy |

| Oxidation of Catechol Groups | Extraction under nitrogen blanket, addition of antioxidants (e.g., ascorbic acid) to solvents. |

| Formation of Polymeric Tannins | Low-temperature extraction (<50°C), addition of salts (e.g., NaCl, KCl). |

| Enzymatic Degradation | Deactivation of hydrolytic enzymes prior to extraction. nih.gov |

Strategies to Counter Oxidative Degradation of this compound

This compound, a key bioactive hydrolyzable tannin found in Emblica officinalis (amla), is susceptible to oxidative degradation, particularly due to its catechol groups. This degradation can lead to the formation of dimers, trimers, and polymeric tannins, which may present as black specks and diminish the compound's efficacy. To counteract this, several strategies are employed during extraction and processing.

Nitrogen Blanketing: This technique involves introducing inert nitrogen gas into the processing environment, such as storage tanks and extraction vessels. airproducts.co.ukzeroinstrument.comgeneron.com By displacing oxygen, nitrogen blanketing creates an oxygen-deficient atmosphere that significantly reduces the risk of oxidation. generon.comnano-purification.com This method helps to prevent the degradation of sensitive materials and can improve process safety by eliminating the possibility of fire or explosion. airproducts.co.uknano-purification.com The positive pressure created by the nitrogen also prevents contaminants like air and moisture from entering the system. airproducts.co.uk

Antioxidant Additives: The addition of antioxidants to the extraction solvent is another effective strategy. Ascorbic acid, at a concentration of approximately 0.1%, is commonly used to minimize the formation of free radicals during the extraction process. These additives work by scavenging free radicals, thereby protecting this compound from oxidative damage.

Considerations for this compound Stability During Extraction and Purification Processes

Maintaining the stability of this compound throughout extraction and purification is crucial for preserving its bioactivity. Several factors must be carefully controlled to prevent degradation.

Temperature Control: Low-temperature extraction is critical for inhibiting enzymatic oxidation. Maintaining temperatures below 50°C is recommended to prevent the thermal degradation of this compound and other tannins. Some methods even suggest using temperatures between 20-40°C for aqueous extraction to further minimize degradation.

pH and Buffer Systems: The pH of the extraction medium significantly impacts the stability of this compound. Using citrate or phosphate buffers to maintain a pH between 4 and 6 can help stabilize the compound, especially during prolonged extraction periods.

Solvent Selection: Due to its hydrophilic nature, this compound is typically extracted using polar solvents. Water and ethanol-water mixtures (around 70-80% ethanol) are preferred because they effectively dissolve the tannins without denaturing their structure.

Salt Additives: The addition of salts like sodium chloride or potassium chloride at concentrations of 1-2% can help suppress the polymerization of tannins. google.com This is achieved by increasing the ionic strength of the solution.

Enzyme Deactivation: The fresh fruit of Emblica officinalis contains enzymes that can degrade this compound. google.com A method to deactivate these hydrolytic enzymes involves an initial treatment with hot water (70-75°C) containing sodium chloride before proceeding with the main extraction. google.com

Chromatography: For purification, column chromatography over materials like Sephadex LH-20 is often employed, using eluents such as methanol and methanol-water mixtures. nih.govplos.org High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard methods for both isolating and quantifying this compound.

Below is a table summarizing the key strategies and considerations for maintaining this compound stability.

| Strategy/Consideration | Method | Purpose |

| Countering Oxidation | Nitrogen Blanketing | Displaces oxygen to create an inert atmosphere, preventing oxidative reactions. airproducts.co.ukzeroinstrument.comgeneron.com |

| Antioxidant Additives (e.g., 0.1% Ascorbic Acid) | Scavenges free radicals to minimize oxidative damage during extraction. | |

| Process Stability | Low-Temperature Extraction | Inhibits enzymatic oxidation and thermal degradation (ideally below 50°C). |

| pH Control (Buffers pH 4-6) | Stabilizes the compound during extended extraction periods. | |

| Solvent Choice (Polar solvents like water, ethanol-water) | Ensures effective dissolution without denaturing the compound's structure. | |

| Salt Additives (1-2% NaCl or KCl) | Suppresses tannin polymerization by increasing ionic strength. google.com | |

| Enzyme Deactivation (Hot water treatment) | Prevents enzymatic degradation of this compound by native enzymes in the fruit. google.com | |

| Purification Techniques (e.g., Sephadex LH-20, HPLC) | Isolates and quantifies this compound with high purity. nih.govplos.org |

Biosynthetic Pathways and Metabolic Engineering of Emblicanin B

Precursor Compounds and Enzymatic Transformations Leading to Emblicanin B (e.g., Emblicanin A Conversion)

The biosynthesis of this compound is a multi-step process rooted in the fundamental pathways of plant secondary metabolism. As a hydrolyzable tannin, its formation begins with the shikimate pathway, which produces key aromatic precursors. nih.govfrontiersin.org The journey from basic metabolites to the complex structure of this compound involves several defined stages and enzymatic transformations.

The foundational precursor for all hydrolyzable tannins is gallic acid. nih.gov In plants, gallic acid is primarily synthesized via the dehydrogenation of 3-dehydroshikimic acid, an intermediate of the shikimate pathway. nih.gov Once formed, gallic acid is activated and esterified with UDP-glucose in a reaction catalyzed by UDP-glycosyltransferases (UGTs) to produce 1-O-galloyl-β-D-glucose, more commonly known as β-glucogallin. nih.govnih.gov This compound is a critical intermediate, serving as both an acyl donor and acceptor in subsequent reactions. nih.gov

Through a series of galloylation steps, where galloyltransferases use β-glucogallin as the galloyl donor, the glucose core is progressively esterified to form more complex gallotannins, such as 1,2,3,4,6-penta-O-galloyl-β-D-glucose. nih.govnih.gov The pathway then diverges towards the formation of ellagitannins through the action of oxidative enzymes.

Within this framework, this compound is understood to be a direct oxidative product of its precursor, Emblicanin A. phcogrev.com Emblicanin A (2,3-di-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-2-keto-glucono-lactone) is a low-molecular-weight hydrolyzable tannin. scielo.sa.cr Under oxidative conditions, Emblicanin A is enzymatically transformed into this compound (2,3,4,6-bis-(S)-hexahydroxydiphenoyl-2-keto-glucono-lactone), which features an additional hexahydroxydiphenoyl (HHDP) group. phcogrev.comscielo.sa.cr This conversion is a key step in a cascading antioxidant system observed in P. emblica extracts. phcogrev.com

Table 1: Key Precursors in the Biosynthesis of this compound

| Precursor Compound | Role in Pathway |

|---|---|

| 3-Dehydroshikimic Acid | Shikimate pathway intermediate, direct precursor to Gallic Acid. nih.gov |

| Gallic Acid | The foundational phenolic acid for all hydrolyzable tannins. nih.gov |

| β-Glucogallin | The first key metabolite; acts as both galloyl donor and acceptor. nih.govnih.gov |

| Emblicanin A | The direct precursor that is oxidized to form this compound. phcogrev.com |

Investigation of this compound Oligomerization and Cascade Mechanisms

This compound plays a central role in a cascading antioxidant mechanism. phcogrev.com This process begins with the antioxidant activity of Emblicanin A, which neutralizes free radicals and in doing so, is transformed into this compound. phcogrev.com The cascade continues as this compound itself acts as a potent antioxidant. phcogrev.com

Upon further oxidation, this compound can undergo oligomerization, forming larger tannin structures that also possess antioxidant properties. phcogrev.com This process of intermolecular oxidative coupling is a known mechanism for monomeric ellagitannins. The enzymes responsible for this type of oxidative coupling to form both the intramolecular HHDP groups and the intermolecular bonds leading to oligomers are laccases. nih.govnih.gov This cascade, where the products of antioxidant reactions become antioxidants themselves, creates a sustained protective effect.

Biotechnological Approaches for Enhanced this compound Production in Plant Systems

The significant biological activities of this compound have driven research into biotechnological methods for enhancing its production, bypassing the limitations of conventional cultivation. d-nb.infonih.gov

Application of Plant Cell Suspension Cultures for Metabolite Enhancement

Plant cell suspension cultures offer a controlled environment for the production of secondary metabolites, independent of geographical or seasonal constraints. phcogrev.com This technique is considered a highly promising strategy for increasing the yield of Emblicanin A and this compound. d-nb.infonih.govnih.gov Research on Phyllanthus acuminatus has demonstrated that cell suspension cultures can successfully produce complex secondary metabolites, with phytochemical profiles that mirror those found in the roots of the parent plant. capes.gov.br The production in these cultures can be further optimized by manipulating nutrient media and culture conditions or through the use of elicitors—compounds that stimulate defense responses and secondary metabolite synthesis. d-nb.infox-mol.net

Genetic Transformation Techniques for Secondary Metabolite Enhancement (e.g., Hairy Root Culture)

Genetic transformation via the soil bacterium Agrobacterium rhizogenes to induce "hairy root" cultures is another powerful tool for metabolite production. nih.govplantcelltechnology.com Hairy roots are characterized by rapid, hormone-independent growth and are often genetically stable, making them ideal bioreactors for producing secondary metabolites. plantcelltechnology.comresearchgate.net

While studies specifically detailing this compound production in hairy roots are emerging, research on other species within the genus has been successful. Hairy root cultures of Phyllanthus amarus and Phyllanthus acuminatus have been established, showing fast biomass accumulation and the synthesis of valuable phytochemicals. scielo.sa.crresearchgate.netresearchgate.net Furthermore, studies on P. acuminatus hairy roots have shown that applying elicitors like salicylic (B10762653) acid and methyl jasmonate can significantly increase the concentration of phenols and other secondary metabolites. mdpi.com This suggests that a combination of hairy root culture and elicitation could be an effective strategy for boosting this compound yields. mdpi.com

Table 2: Biotechnological Strategies for this compound Enhancement

| Technique | Description | Potential Outcome for this compound |

|---|---|---|

| Cell Suspension Culture | Growing undifferentiated plant cells in a liquid medium. capes.gov.br | Scalable, year-round production of this compound in a controlled bioreactor system. d-nb.infonih.gov |

| Hairy Root Culture | Induction of fast-growing, genetically transformed roots using Agrobacterium rhizogenes. plantcelltechnology.com | High-biomass production of this compound with genetic stability. nih.govresearchgate.net |

| Elicitation | Application of biotic or abiotic stressors (e.g., salicylic acid) to cultures. mdpi.com | Stimulation of defense pathways to significantly increase the synthesis and accumulation of this compound. d-nb.infomdpi.com |

Genomic and Transcriptomic Insights into Related Biosynthesis Pathways (e.g., Flavonoid and Ascorbate (B8700270) Biosynthesis)

Recent advances in genomics and transcriptomics have provided a genetic blueprint for Phyllanthus emblica, offering profound insights into its metabolic capabilities. frontiersin.orgbiorxiv.org The lack of extensive genomic data was previously a major bottleneck in understanding the molecular regulation of its key biosynthetic pathways. frontiersin.orgnih.gov

De novo transcriptome sequencing of P. emblica has successfully identified transcripts for all the key enzymes involved in the flavonoid and L-ascorbic acid (Vitamin C) biosynthesis pathways. frontiersin.orgnih.gov Flavonoids, like tannins, are synthesized via the phenylpropanoid pathway, which originates from the shikimate pathway. frontiersin.orgfrontiersin.org The identification of multiple transcripts for enzymes such as phenylalanine ammonia-lyase (PAL), chalcone (B49325) synthase (CHS), and dihydroflavonol 4-reductase (DFR) provides a valuable toolkit for metabolic engineering. frontiersin.orgnih.gov

Similarly, the recent sequencing of the entire P. emblica genome confirmed the presence of genes for three distinct ascorbate biosynthesis pathways (L-galactose, galacturonate, and myo-inositol). biorxiv.org Since these pathways compete for common precursors with the tannin pathway, understanding their genetic regulation is crucial. By identifying the specific genes, transcription factors (like MYB and bHLH proteins), and regulatory elements controlling these related pathways, researchers can devise strategies to upregulate or downregulate specific genes to channel metabolic flux towards the production of hydrolyzable tannins, including this compound. frontiersin.orgbiorxiv.orgmdpi.com

Table 3: Selected Genes/Enzymes Identified in P. emblica Transcriptome Relevant to Secondary Metabolism

| Gene/Enzyme | Pathway | Relevance to this compound Biosynthesis |

|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Phenylpropanoid frontiersin.orgnih.gov | A key entry-point enzyme in the synthesis of phenolic compounds, which are precursors to tannins. frontiersin.org |

| Chalcone synthase (CHS) | Flavonoid frontiersin.orgnih.gov | A critical enzyme in a competing branch of the phenylpropanoid pathway. frontiersin.org |

| Dihydroflavonol 4-reductase (DFR) | Flavonoid frontiersin.orgnih.gov | Another key enzyme in the flavonoid pathway whose regulation could influence precursor availability for tannins. frontiersin.org |

| Glucosyltransferases (GTs) | General Glycosylation frontiersin.org | Enzymes responsible for adding sugar moieties, a critical step in forming β-glucogallin from gallic acid. frontiersin.orgnih.gov |

| Cytochrome P450s (CYPs) | General Oxidation frontiersin.org | A large family of enzymes, some of which are likely involved in the oxidative coupling steps to form HHDP groups. frontiersin.org |

Advanced Spectroscopic and Analytical Characterization for Research Applications of Emblicanin B

Advanced Chromatographic Analysis for Quantification and Purity Assessment of Emblicanin B

Chromatographic techniques are indispensable for the isolation, quantification, and purity assessment of this compound from complex plant matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstones of this analytical endeavor.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is crucial for the accurate quantification of this compound. A validated HPLC method ensures reliability, reproducibility, and specificity.

Method Development: Several studies have focused on developing HPLC methods for the analysis of constituents in Phyllanthus emblica. jocpr.comjocpr.comsemanticscholar.orgomicsonline.org A typical method involves a reversed-phase column, often a C18 or phenyl column, to separate the polar compounds present in the extract. jocpr.comomicsonline.organalchemres.org The mobile phase usually consists of a gradient mixture of an acidified aqueous solution (e.g., with ortho-phosphoric acid or acetic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724). jocpr.comomicsonline.org This gradient elution allows for the effective separation of compounds with varying polarities. Detection is commonly performed using a Diode Array Detector (DAD) at a wavelength where this compound and other related compounds exhibit maximum absorbance, often around 272-278 nm. jocpr.comjocpr.comomicsonline.org

Method Validation: Validation of the developed HPLC method is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. omicsonline.org Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range. omicsonline.organalchemres.org For instance, regression equations for marker compounds in P. emblica have shown good linear relationships with R² values greater than 0.998. jocpr.comjocpr.com

Accuracy: This is determined by recovery studies, where a known amount of the standard is added to a sample and the percentage of recovery is calculated. analchemres.org Acceptable recovery values typically range from 97.8% to 101.1%. jocpr.comjocpr.com

Specificity: This ensures that the analytical signal is solely from the analyte of interest and not from any other compound in the sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

A summary of typical HPLC method parameters for the analysis of compounds in Phyllanthus emblica is presented in the table below.

| Parameter | Details |

| Column | Thermo Scientific BDS HYPERSIL Phenyl reversed-phase column (250mm×4.6mm, 5µm) or Waters C18 (150 x 4.6 mm i.d., 5µ particle size) jocpr.comanalchemres.org |

| Mobile Phase | Gradient elution with 0.1% ortho-phosphoric acid: Methanol (95:05v/v) (A) and acetonitrile (B) jocpr.com or a mixture of acetonitrile and phosphate (B84403) buffer (pH 3.6) in a 20:80 v/v ratio analchemres.org |

| Flow Rate | 1.4-1.5 ml/min jocpr.comanalchemres.org |

| Detection | Diode Array Detector (DAD) at 272 nm jocpr.com or UV detection at 289 nm analchemres.org |

| **Linearity (R²) ** | > 0.998 jocpr.com |

| Recovery | 97.8% to 101.1% jocpr.com |

| Precision (%RSD) | < 3.4% jocpr.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted Analysis and Identification

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a powerful tool for the targeted analysis and identification of this compound. plos.org This technique is particularly useful for confirming the identity of compounds in complex mixtures. mtoz-biolabs.com

In LC-MS analysis, after the components of the sample are separated by the LC system, they are introduced into the mass spectrometer. researchgate.net The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). nptel.ac.in High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the determination of the elemental composition of a compound. nih.gov

For targeted analysis of this compound, a specific m/z value corresponding to the protonated or deprotonated molecule is monitored. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is often unique to a particular compound and can serve as a fingerprint for its identification. nih.gov

Molecular Spectroscopy for Structural Elucidation of this compound and its Derivatives

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups of the ester linkages, and aromatic C-C bonds, consistent with its polyphenolic structure. ijarse.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful techniques for elucidating the complete structure of organic molecules. nd.edu Both ¹H and ¹³C NMR are crucial for this purpose. plos.orgpsu.ac.thnih.gov

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR: Provides information about the number and types of carbon atoms in the molecule. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between protons and carbons, which is essential for piecing together the complex structure of this compound. nd.edu

High-Resolution Mass Spectrometry (HRMS): As mentioned earlier, HRMS provides highly accurate mass measurements, which allows for the determination of the molecular formula of this compound (C₃₄H₂₀O₂₂). This information is critical for confirming the identity of the isolated compound.

The structural elucidation of this compound was a significant milestone in understanding hydrolyzable tannins. However, some studies have suggested that what was previously identified as this compound might be mucic acid 1,4-lactone 5-O-gallate. researchgate.net This highlights the importance of using a combination of advanced spectroscopic techniques for unambiguous structure determination.

Computational Chemistry in Structural and Interaction Analysis of this compound

Computational chemistry provides valuable insights into the three-dimensional structure of this compound and its interactions with biological targets. Molecular docking and molecular dynamics simulations are two key computational approaches used in this context. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. ijcrar.comnih.gov This method is used to understand the binding mode and affinity of this compound with various biological targets. ijcrar.com

The process involves generating a three-dimensional structure of both the ligand (this compound) and the receptor. ijcrar.com Docking software then explores various possible binding poses of the ligand within the active site of the receptor and scores them based on their predicted binding energy. jyoungpharm.org These scores help in identifying the most stable binding conformation. ijcrar.com For instance, molecular docking studies have been used to investigate the interactions of Emblicanin A, a related compound, with the Nrf2 protein. Similar studies on this compound can reveal key amino acid residues involved in its binding to target proteins, providing a basis for understanding its mechanism of action. ijcrar.com

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. biorxiv.orgresearchgate.net In the context of this compound, MD simulations can provide insights into the conformational stability of the molecule itself and the stability of its complex with a receptor. mdpi.commdpi.com

An MD simulation starts with an initial structure, often obtained from molecular docking, and then calculates the forces between atoms and their subsequent movements over a set period. nih.gov This allows for the observation of how the ligand-receptor complex behaves in a simulated physiological environment. nih.gov Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and is stable. mdpi.comnih.gov For example, a stable protein-ligand complex might exhibit RMSD values around 2 Å. mdpi.com

Root Mean Square Fluctuation (RMSF): This indicates the flexibility of different regions of the protein.

Binding Free Energy Calculations (e.g., MM-PBSA/GBSA): These methods can be used to estimate the binding affinity of the ligand to the receptor, providing a more accurate prediction than docking scores alone.

MD simulations have been used to assess the stability of Emblicanin A in the active site of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), showing that the docked complex remained stable throughout the simulation. nih.govnih.gov Similar studies with this compound can provide crucial information about its interaction dynamics and binding stability with various therapeutic targets. semanticscholar.org

Molecular and Cellular Mechanisms of Emblicanin B Biological Activity in Vitro and in Vivo Preclinical Studies

Emblicanin B's Antioxidant Mechanisms

The antioxidant capacity of this compound is a cornerstone of its therapeutic potential. It employs a multi-pronged approach to combat oxidative stress, which involves direct action on reactive oxygen species (ROS), modulation of the body's own antioxidant defenses, and interference with processes that generate the most damaging free radicals.

Free Radical Scavenging Capabilities (e.g., DPPH, FRAP, ORAC Assays)

This compound has demonstrated potent free radical scavenging activity in various in vitro antioxidant assays. These tests measure the ability of a compound to neutralize stable free radicals and reduce oxidant species.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of antioxidants. nih.gov In this assay, the deep purple color of the DPPH radical is decolorized in the presence of an antioxidant. nih.gov Studies have shown that this compound is a highly effective scavenger of DPPH radicals. nih.gov One comparative study established that the DPPH scavenging activity of this compound was 11.20 times greater than that of ascorbic acid and 1.78 times more than gallic acid. nih.gov Based on the estimated ID50 values (the concentration required to scavenge 50% of DPPH radicals), the increasing order of activity was found to be this compound > Emblicanin A > gallic acid > ellagic acid > ascorbic acid. nih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay : The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). cabidigitallibrary.org Extracts rich in Emblicanin have shown significant ferric reducing properties, indicating their capacity to donate electrons and neutralize free radicals. researchgate.netresearchgate.net

ORAC (Oxygen Radical Absorbance Capacity) Assay : The ORAC assay assesses the ability of a compound to inhibit the oxidation of a fluorescent probe induced by peroxyl radicals. mdpi.com This method measures the total antioxidant capacity against a prevalent type of reactive oxygen species. nih.gov Studies on Phyllanthus emblica cultivars, which contain this compound, have reported high ORAC values, suggesting a strong peroxyl radical scavenging ability. nih.govresearchgate.net A significant positive correlation has been observed between the total phenolic content of these extracts and their ORAC values. nih.govresearchgate.net

Table 1: Comparative Free Radical Scavenging Activity (DPPH Assay)

| Compound | Relative Scavenging Activity (vs. Ascorbic Acid) | Relative Scavenging Activity (vs. Gallic Acid) |

|---|---|---|

| This compound | 11.20x | 1.78x |

| Emblicanin A | 7.86x | 1.25x |

| Gallic Acid | 6.29x | 1.00x |

| Ascorbic Acid | 1.00x | 0.16x |

Data derived from a study evaluating the DPPH scavenging activity of compounds from Emblica officinalis extract. nih.gov

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond directly neutralizing free radicals, this compound appears to bolster the body's innate antioxidant defenses. This is achieved by modulating the activity of key endogenous antioxidant enzymes that play a critical role in cellular protection against oxidative damage. caringsunshine.commdpi.com

Preclinical studies on Emblica officinalis extracts, which are rich in this compound, have shown that their administration can significantly enhance the activity of several crucial antioxidant enzymes in the blood. nih.gov These enzymes form the first line of defense against ROS. The primary enzymes influenced include:

Superoxide Dismutase (SOD) : This enzyme catalyzes the dismutation of the highly reactive superoxide (O₂⁻) radical into ordinary molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). nih.gov

Catalase (CAT) : Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, thereby neutralizing a key component of the oxidative stress cascade. nih.govmdpi.com

Glutathione Peroxidase (GPx) : GPx enzymes are crucial for reducing hydrogen peroxide and lipid hydroperoxides to water and alcohols, respectively, using glutathione as a reducing agent. nih.govmdpi.com

Metal Chelating Properties and Fenton Reaction Modulation

A significant mechanism of this compound's antioxidant action is its ability to chelate transition metals, particularly iron. nih.gov Excess iron can participate in the Fenton reaction, a highly destructive process that generates hydroxyl radicals (•OH), one of the most potent and damaging reactive oxygen species. mdpi.com

The Fenton reaction involves the following steps: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

By binding to ferrous (Fe²⁺) ions, this compound can prevent them from reacting with hydrogen peroxide, thereby inhibiting the formation of hydroxyl radicals. nih.govnih.gov This iron-chelating capability is a critical protective mechanism, as hydroxyl radicals can indiscriminately damage essential macromolecules, including DNA, proteins, and lipids. nih.gov

This compound's Anti-Inflammatory Mechanisms

This compound also exhibits significant anti-inflammatory properties, which are intricately linked to its antioxidant effects. Inflammation and oxidative stress are often co-conspirators in the pathogenesis of various diseases, with each process capable of amplifying the other. This compound intervenes in this cycle by modulating key signaling pathways and the expression of inflammatory mediators.

Modulation of Specific Inflammatory Signaling Pathways

Research indicates that this compound and its source extracts can modulate critical intracellular signaling pathways that orchestrate the inflammatory response. taylorfrancis.com Two of the most important pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway : NF-κB is a master transcription factor that controls the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines, chemokines, and adhesion molecules. mdpi.com Under normal conditions, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory triggers, it translocates to the nucleus and initiates the transcription of target genes. researchgate.net Extracts containing this compound have been shown to inhibit the activation of NF-κB, which is a key mechanism for their anti-inflammatory effects. nih.govnih.gov This inhibition prevents the downstream production of a cascade of inflammatory mediators.

MAPK Signaling Pathway : The MAPK family of proteins (including p38, JNK, and ERK1/2) are crucial for transducing extracellular signals to the cellular interior, leading to responses like inflammation, apoptosis, and proliferation. nih.gov Oxidative stress can provoke the activation of MAPK pathways, which in turn can lead to the release of inflammatory cytokines. nih.gov Studies have demonstrated that Emblica officinalis extract can halt the phosphorylation (activation) of MAPK proteins like ERK1/2, JNK, and p38. nih.gov By modulating the MAPK cascade, this compound can suppress the inflammatory response at a key signaling hub. nih.gov

Regulation of Pro-Inflammatory and Anti-Inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-10)

A direct consequence of modulating the NF-κB and MAPK pathways is the altered expression of cytokines—small proteins that act as messengers in the immune system. This compound has been shown to influence the balance between pro-inflammatory and anti-inflammatory cytokines. mdpi.commdpi.com

Pro-Inflammatory Cytokines : this compound-containing extracts have been found to significantly reduce the levels of key pro-inflammatory cytokines. nih.gov These include:

Tumor Necrosis Factor-alpha (TNF-α) : A major cytokine involved in systemic inflammation. nih.govnih.gov

Interleukin-1 beta (IL-1β) : A potent inflammatory mediator that contributes to a wide range of inflammatory responses. nih.govnih.gov

Anti-Inflammatory Cytokines : In addition to suppressing pro-inflammatory mediators, the interplay of signaling pathways can also involve the regulation of anti-inflammatory cytokines.

Interleukin-10 (IL-10) : IL-10 is a critical anti-inflammatory cytokine that plays a central role in limiting host immune responses to pathogens, thereby preventing damage to the host and maintaining normal tissue homeostasis. nih.govnih.gov It can inhibit the production of pro-inflammatory cytokines like TNF-α. nih.gov While direct studies on this compound's effect on IL-10 are less common, its modulation of the inflammatory cascade suggests a potential role in promoting a more balanced cytokine profile, which would include the activity of anti-inflammatory mediators like IL-10. mdpi.com

Table 2: Effects of Emblica Officinalis Extract on Pro-Inflammatory Cytokine Levels

| Cytokine | Effect Observed in Preclinical Models | Signaling Pathway Implication |

|---|---|---|

| TNF-α | Significant Reduction | NF-κB, MAPK |

| IL-1β | Significant Reduction | NF-κB, MAPK |

| IL-6 | Significant Reduction | NF-κB, MAPK |

Data synthesized from studies on the anti-inflammatory effects of Emblica officinalis extracts. nih.govnih.gov

Antiproliferative and Apoptosis-Inducing Mechanisms of this compound in Cellular Models

This compound, a constituent of Emblica officinalis (Amla), has been a subject of interest for its potential anticancer properties. Preclinical studies, primarily utilizing cellular models, have begun to elucidate the molecular and cellular mechanisms through which this compound may exert its antiproliferative and apoptosis-inducing effects. These investigations have explored its influence on cell cycle regulation, the induction of programmed cell death, and its interaction with the immune system.

Influence on Cell Cycle Progression and Arrest

The regulation of the cell cycle is a critical process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. While research specifically isolating the effects of this compound on cell cycle progression is still emerging, studies on extracts of Emblica officinalis, which contain this compound, have shown the capacity to induce cell cycle arrest. For instance, these extracts have been observed to cause a halt in the G2/M phase of the cell cycle in various cancer cell lines. This suggests that compounds within the extract, potentially including this compound, interfere with the molecular machinery that governs the transition from the G2 phase to mitosis, thereby preventing cancer cell division. The precise molecules targeted by this compound within the cell cycle cascade are an area of active investigation.

Mechanisms of Programmed Cell Death Induction (Apoptosis) in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to selectively induce apoptosis in malignant cells. While direct studies on this compound are limited, research on the structurally similar compound, Emblicanin-A, also found in Amla, provides significant insights into the potential apoptotic mechanisms.

In a study on human prostate cancer cells (PC-3), Emblicanin-A was shown to induce apoptosis by modulating the expression of key regulatory proteins in the intrinsic apoptotic pathway. researchgate.net This involved the upregulation of the tumor suppressor protein p53 and the pro-apoptotic proteins Caspase-3 and Caspase-9. researchgate.net Concurrently, a significant decrease in the expression of the anti-apoptotic protein Bcl-2 was observed. researchgate.net This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of the caspase cascade, ultimately resulting in the dismantling of the cell.

The following table summarizes the observed effects of Emblicanin-A on key apoptotic signaling molecules in PC-3 cells, which may be indicative of a similar mechanism for this compound.

It is hypothesized that this compound may trigger apoptosis through a similar modulation of these critical signaling pathways.

Enhancement of Natural Killer (NK) Cell Activity

Natural Killer (NK) cells are a vital component of the innate immune system, playing a crucial role in the surveillance and elimination of cancer cells without prior sensitization. The enhancement of NK cell activity is a promising strategy in cancer immunotherapy. While direct evidence for the effect of this compound on NK cell function is not yet available, numerous studies have demonstrated that various natural compounds, including polyphenols, can bolster NK cell-mediated cytotoxicity. nih.gov

The proposed mechanisms by which such compounds may enhance NK cell activity include:

Increased Cytokine Production: Stimulating NK cells to produce and secrete cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), which have direct antitumor effects and can modulate the wider immune response. nih.gov

Enhanced Degranulation: Promoting the release of cytotoxic granules containing perforin and granzymes from NK cells, which induce apoptosis in target cancer cells.

Upregulation of Activating Receptors: Increasing the expression of activating receptors on the surface of NK cells, leading to more robust recognition and killing of tumor cells.

Further research is required to specifically determine if this compound can modulate NK cell activity and through which of these potential pathways.

Neuroprotective Mechanisms of this compound in Preclinical Models

The neuroprotective potential of this compound has been explored in preclinical models, with a focus on its ability to counteract oxidative stress and neuroinflammation, two key processes implicated in the pathogenesis of various neurodegenerative diseases.

Protection Against Oxidative Damage in Neuronal Cells

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, can lead to significant damage to neuronal cells and is a contributing factor to neurodegeneration. This compound has demonstrated potent antioxidant properties. Although direct studies on neuronal cells are limited, its efficacy as a free radical scavenger suggests a strong potential for neuroprotection.

One of the key findings is the ability of this compound to effectively scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, a common measure of antioxidant activity. This free radical scavenging capacity can neutralize harmful ROS, thereby protecting cellular components, including lipids, proteins, and DNA, from oxidative damage. The proposed mechanisms for this protection in a neuronal context include:

Direct ROS Scavenging: Neutralizing free radicals before they can interact with and damage cellular structures.

Upregulation of Antioxidant Enzymes: Potentially stimulating the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

The table below illustrates the potential protective effects of this compound against oxidative damage in neuronal cells based on its known antioxidant properties.

Modulation of Neuroinflammatory Processes

Neuroinflammation, characterized by the activation of glial cells (microglia and astrocytes) and the production of inflammatory mediators in the central nervous system, is another critical factor in the progression of neurodegenerative disorders. While specific studies on the anti-neuroinflammatory effects of this compound are scarce, the general anti-inflammatory properties of polyphenolic compounds are well-documented.

It is hypothesized that this compound may modulate neuroinflammatory processes through several mechanisms:

Inhibition of Pro-inflammatory Cytokine Production: Suppressing the production of key pro-inflammatory cytokines such as TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) by activated microglia.

Downregulation of Inflammatory Enzymes: Potentially inhibiting the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators.

Modulation of Signaling Pathways: Interfering with key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in orchestrating the inflammatory response.

Further preclinical studies are necessary to confirm these potential mechanisms and to fully elucidate the role of this compound in mitigating neuroinflammation.

Table of Mentioned Compounds

Activation of the Nrf2-ARE Pathway

This compound is understood to contribute to cellular defense against oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. mdpi.com Nrf2 is a transcription factor that plays a pivotal role in maintaining cellular redox homeostasis. mdpi.comnih.gov Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-Associated Protein 1 (Keap1), which facilitates its degradation. mdpi.com However, in the presence of oxidative stress or activators like this compound, this bond is disrupted.

The activation of this pathway allows Nrf2 to translocate into the nucleus and bind to the ARE, a specific sequence in the promoter region of numerous antioxidant genes. mdpi.com This binding initiates the transcription of a wide array of cytoprotective genes and antioxidant enzymes. The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. nih.gov This mechanism is a crucial component of the antioxidant and protective effects observed with compounds like this compound in preclinical models. nih.govresearchgate.net

Dermal and Connective Tissue Repair Mechanisms of this compound in Preclinical Models

This compound, a key constituent of Emblica officinalis (amla), has demonstrated significant potential in promoting dermal wound healing in preclinical studies through multiple mechanisms. nih.gov

Effective wound healing is critically dependent on the synthesis, deposition, and maturation of collagen, which provides tensile strength to the new tissue. nih.gov In vivo studies using rat models with full-thickness excision wounds have shown that topical application of preparations containing this compound accelerates wound contraction and closure. nih.gov This is accompanied by a notable increase in the collagen content at the wound site. nih.gov

Further analysis revealed an increase in type III collagen, which is crucial in the initial stages of wound repair, as well as an increase in acid-soluble collagen and aldehyde content. nih.govnih.gov The increase in aldehyde content, along with a higher shrinkage temperature of the wound tissue, indicates enhanced covalent cross-linking of collagen fibers. nih.govdtic.mil This improved cross-linking matures the collagen, leading to greater tensile strength and more organized tissue architecture, which are hallmarks of effective tissue repair. nih.govnih.gov

The proliferation of cells such as fibroblasts and keratinocytes is essential for rebuilding the dermal and epidermal layers during wound healing. mdpi.com this compound has been shown to stimulate this cellular proliferation. nih.gov This mitogenic effect is mediated, at least in part, through the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. nih.gov

The ERK1/2 pathway is a fundamental cascade that regulates numerous cellular processes, including cell growth, differentiation, and survival. mdpi.com In the context of wound healing, its activation is known to promote the proliferation and migration of fibroblasts. nih.govnih.gov Preclinical research has demonstrated that treatment with this compound-containing extracts leads to an increase in the activity of ERK1/2 in the wound tissue, which correlates with the observed increase in cellular proliferation and DNA content. nih.gov Inhibition of the ERK1/2 pathway has been shown to suppress fibroblast proliferation, confirming its important role in this process. nih.govresearchgate.net

The microenvironment of a healing wound is characterized by high levels of oxidative stress, largely due to the production of reactive oxygen species (ROS) by inflammatory cells like neutrophils and macrophages. nih.govmdpi.com While ROS are necessary for defense against microbes, excessive levels can damage cellular components and impede the healing process. mdpi.com

This compound exhibits potent antioxidant action within this environment. nih.gov In preclinical models, its application to wound sites led to a significant increase in the levels of key endogenous antioxidants, including:

Ascorbic acid (Vitamin C)

Alpha-tocopherol (Vitamin E)

Reduced glutathione (GSH)

Furthermore, it boosts the activity of critical antioxidant enzymes that neutralize ROS. nih.gov This protective effect helps to create a more favorable environment for cellular activities essential for repair, such as cell proliferation and collagen synthesis. nih.govmdpi.com

Table 1: Effect of this compound-Containing Extract on Antioxidant Status in Wound Tissue

| Antioxidant Marker | Effect Observed in Preclinical Models | Reference |

|---|---|---|

| Superoxide Dismutase (SOD) | Increased Activity | nih.gov |

| Catalase (CAT) | Increased Activity | nih.gov |

| Glutathione Peroxidase (GPx) | Increased Activity | nih.gov |

| Reduced Glutathione (GSH) | Increased Levels | nih.gov |

Cardioprotective Mechanisms of this compound in Preclinical Models

Oxidative stress is a major contributor to the pathology of various cardiovascular diseases, including ischemia-reperfusion injury and drug-induced cardiotoxicity. nih.govtandfonline.com this compound has demonstrated significant cardioprotective properties by mitigating this oxidative damage in preclinical settings. nih.gov

In a rat model of ischemia-reperfusion injury, pretreatment with an extract enriched with Emblicanin A and B prevented the significant decrease in the activities of key cardiac antioxidant enzymes. nih.gov It also counteracted the increase in lipid peroxidation, a marker of oxidative damage to cell membranes. nih.gov Similarly, in studies involving patients with type 2 diabetes, a condition associated with increased cardiovascular risk, an extract containing this compound significantly reduced levels of malondialdehyde (MDA), an end-product of lipid peroxidation, and increased levels of the crucial endogenous antioxidant, glutathione. tandfonline.comnih.govresearchgate.net

These findings indicate that this compound helps preserve the heart's natural antioxidant defense systems and protects cardiac tissue from oxidative injury. nih.gov

Table 2: Impact of this compound-Enriched Extract on Cardiac Oxidative Stress Markers in a Rat Ischemia-Reperfusion Model

| Enzyme/Marker | Effect of Ischemia-Reperfusion Injury | Effect of Pretreatment with this compound Extract | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Significant Decrease | Prevented Decrease | nih.gov |

| Catalase | Significant Decrease | Prevented Decrease | nih.gov |

| Glutathione Peroxidase | Significant Decrease | Prevented Decrease | nih.gov |

| Lipid Peroxidation | Significant Increase | Prevented Increase | nih.gov |

Protective Effects Against Ischemia-Reperfusion Injury

Ischemia-reperfusion (I/R) injury is a significant cause of tissue damage that occurs when blood supply is restored to tissue after a period of ischemia or lack of oxygen. Preclinical studies on animal models have investigated the protective potential of compounds from Emblica officinalis, including this compound, against this type of injury, particularly in myocardial tissue.

In vivo research has shown that polyphenols from amla, including Emblicanin A and B, punigluconin, and pedunculagin, were able to limit the formation of fibrosis in the cardiovascular tissue of mice subjected to ischemia and reperfusion. researchgate.net Further studies in rat models of myocardial I/R injury demonstrated that administration of Emblica officinalis fruit homogenate, which contains Emblicanin A and B, led to myocardial adaptation. researchgate.netnih.gov This adaptation was characterized by an augmentation of endogenous antioxidant defenses and protection of the heart from oxidative stress associated with I/R injury. researchgate.netnih.gov

The mechanisms underlying this cardioprotection involve the modulation of key signaling pathways and antioxidant enzyme systems. Treatment with Emblica officinalis extract was found to upregulate the PI3K/Akt/GSK3β/β-catenin cardioprotective pathway, which helps in preserving cardiac tissue during I/R injury. researchgate.netnih.gov Additionally, the treatment was observed to reduce basal myocardial lipid peroxidation, as indicated by decreased levels of thiobarbituric acid reactive substances (TBARS). nih.gov A significant augmentation of myocardial endogenous antioxidants, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx), was also noted in treated rats. researchgate.netnih.gov In control groups subjected to I/R, there was significant myocyte injury, a rise in TBARS, and depletion of antioxidant enzymes, whereas these effects were significantly attenuated in the treated groups. nih.gov

| Parameter | Observation in I/R Control Group | Observation in Treated Group | Reference |

|---|---|---|---|

| Lipid Peroxidation (TBARS) | Increased | Decreased / No significant increase | nih.gov |

| Superoxide Dismutase (SOD) | Depleted | Augmented / No significant depletion | researchgate.netnih.gov |

| Catalase | Depleted | Augmented / No significant depletion | researchgate.netnih.gov |

| Glutathione Peroxidase (GPx) | Depleted | Augmented / No significant depletion | researchgate.netnih.gov |

| PI3K/Akt/GSK3β/β-catenin Pathway | Downregulated (Implied) | Upregulated | researchgate.netnih.gov |

| Myocyte Injury | Significant | Attenuated | nih.gov |

Hepatoprotective Mechanisms of this compound in Preclinical Models

Xenobiotics are foreign chemical substances that can cause significant damage to the liver. Preclinical studies have demonstrated that this compound, as a component of Emblica officinalis extracts, exhibits protective effects against liver injury induced by various toxins.

In a rat model of iron overload-induced hepatotoxicity, a fraction enriched with Emblicanin A (37%) and this compound (33%) was shown to inhibit hepatic lipid peroxidation. nih.gov This treatment also prevented the increase in serum levels of key liver enzymes, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH), which are markers of hepatic dysfunction. nih.gov Similarly, research on sodium arsenite-induced hepatotoxicity in rats indicated that Emblica officinalis possesses a hepatoprotective effect, with active constituents like Emblicanin A and B acting as potent antioxidants to eliminate oxidants. scispace.com

The protective mechanisms also extend to other hepatotoxins. Studies on carbon tetrachloride (CCl4)-induced hepatotoxicity in rats showed that pretreatment with Emblica fruit extract significantly reduced liver damage, as evidenced by the reduction in marker enzymes of hepatic injury and an increased antioxidant status. researchgate.net The hepatoprotective actions are attributed to free radical scavenging, antioxidant properties, and anti-inflammatory effects. scispace.comresearchgate.net

| Xenobiotic | Animal Model | Observed Protective Effects | Reference |

|---|---|---|---|

| Iron Overload | Rats | Inhibited lipid peroxidation; Decreased serum ALT, AST, LDH | nih.gov |

| Sodium Arsenite | Rats | Antioxidant activity; Normalization of liver function | scispace.com |

| Carbon Tetrachloride (CCl4) | Rats | Reduced activities of hepatic damage marker enzymes; Increased antioxidant status | researchgate.net |

| Doxorubicin | Rats | Decreased ALT and ALP values; Improved liver tissue histology | researchgate.net |

The liver is the primary organ for detoxifying xenobiotics, a process carried out by a complex system of enzymes. The hepatoprotective effects of this compound are linked to the modulation of these detoxification pathways. The body's detoxification process generally involves Phase I enzymes, which functionalize compounds, and Phase II enzymes, which conjugate them to increase water solubility for excretion. altmedrev.com

Preclinical studies suggest that the hepatoprotective activity of Emblica officinalis extracts, containing this compound, is mediated in part by the modulation of the xenobiotic detoxification process. scispace.comresearchgate.net Specifically, these extracts have been noted for their inhibitory roles on Cytochrome P450 2E1 (CYP2E1). scispace.comresearchgate.net CYP2E1 is a Phase I enzyme involved in the metabolism of various procarcinogens and is known to produce free radicals, contributing to oxidative stress. nih.gov By inhibiting CYP2E1, this compound-containing extracts can reduce the bioactivation of certain toxins and mitigate oxidative damage, thereby protecting the liver. scispace.comresearchgate.net

Antimicrobial Mechanisms of this compound

This compound, as a major hydrolyzable tannin in Emblica officinalis, is recognized as a significant contributor to the plant's antimicrobial properties. nih.govsemanticscholar.org These phytochemicals are credited with antibacterial, antifungal, and antiviral activities. semanticscholar.org

The antibacterial activity of extracts containing this compound has been evaluated against a range of pathogenic bacteria. Emblicanin A and B are considered two of the major tannins responsible for the antimicrobial properties of the fruit extract. semanticscholar.org The bactericidal activity is attributed to a combination of bioactive compounds, including tannins like this compound, flavonoids, and phenols. researchgate.net

In vitro studies have demonstrated the efficacy of these extracts against both Gram-positive and Gram-negative bacteria. Methanolic extracts of E. officinalis seeds showed inhibitory activity against Escherichia coli, Proteus vulgaris, and Klebsiella pneumoniae. nih.govresearchgate.net Other research has confirmed antibacterial action against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Salmonella typhi. semanticscholar.org In studies focusing on oral pathogens, extracts were effective against Lactobacillus species and Prevotella intermedia. oraljournal.com The potent antibacterial activity against various microorganisms is largely credited to the tannin content. semanticscholar.org

| Bacterial Species | Gram Stain | Observed Effect | Reference |

|---|---|---|---|

| Escherichia coli | Negative | Inhibition | nih.govsemanticscholar.orgresearchgate.net |

| Proteus vulgaris | Negative | Inhibition | nih.govresearchgate.net |

| Klebsiella pneumoniae | Negative | Inhibition | nih.govresearchgate.netoraljournal.com |

| Staphylococcus aureus | Positive | Inhibition | semanticscholar.orgresearchgate.net |

| Bacillus subtilis | Positive | Inhibition | semanticscholar.org |

| Lactobacillus species | Positive | Inhibition | oraljournal.com |

| Prevotella intermedia | Negative | Inhibition | oraljournal.com |

In addition to antibacterial effects, research has been conducted into the antifungal properties of Emblica officinalis extracts. These studies have identified activity against clinically relevant fungal pathogens. Specifically, methanolic and ethyl acetate extracts of E. officinalis have demonstrated antifungal activity against Candida albicans, a common cause of opportunistic fungal infections in humans. oraljournal.comsemanticscholar.org

Studies on Antiviral Action

Research into the specific antiviral properties of isolated this compound is limited. However, studies on extracts and other compounds from Phyllanthus emblica suggest a potential for antiviral activity within the plant's chemical profile. For instance, other compounds isolated from the plant, such as norbisabolane sesquiterpenoid glycosides like glochicoccinoside D, have demonstrated potent in vitro activity against influenza A virus (H3N2) and hand, foot, and mouth virus (EV71). nih.gov Another compound, phyllaemblicin H1, showed moderate cytotoxicity against human cancer cell lines. nih.gov While these findings are not directly attributable to this compound, they establish that constituents of P. emblica possess antiviral capabilities. The broad therapeutic effects of Emblica officinalis extracts, which are rich in hydrolyzable tannins including this compound, have been noted, though specific mechanistic studies on this compound's role in viral inhibition are yet to be conducted. nih.gov

Other Investigated Mechanisms of this compound in Preclinical Studies

Extracts of Emblica officinalis, rich in tannins like this compound, have demonstrated significant hypolipidemic and anti-atherogenic effects in preclinical models. encyclopedia.pubmdpi.com These effects are attributed to the antioxidant and regulatory actions of its polyphenolic constituents on lipid metabolism. mdpi.comcambridge.org

In in vivo studies using cholesterol-fed rats, E. officinalis extract led to a dose-dependent reduction in total and free cholesterol levels. encyclopedia.pubmdpi.com The administration of the extract also resulted in decreased levels of oxidized LDL, a key factor in the development of atherosclerosis. encyclopedia.pub The proposed mechanism involves the potent antioxidant activity of compounds like this compound, which protects lipids from peroxidation. researchgate.net Furthermore, research suggests that the hypolipidemic action may be related to the activation of peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid metabolism, which in turn reduces oxidative stress and inhibits inflammatory pathways. cambridge.org

Table 1: Preclinical Studies on the Hypolipidemic Effects of Emblicanin-Containing Extracts

| Model | Treatment | Key Findings | Reference |

|---|---|---|---|

| Cholesterol-fed rats | E. officinalis extract | Significant reduction in total and free cholesterol. | encyclopedia.pubmdpi.com |

| Cu2+-induced LDL-oxidation (in vitro) | E. officinalis extract | Decreased levels of oxidized LDL. | encyclopedia.pub |

Emblicanin A and B have been proposed as the active constituents responsible for the anti-diabetic activity observed with Emblica officinalis extracts. tandfonline.com In animal models of diabetes, aqueous extracts of E. officinalis seeds have been shown to exert significant hypoglycemic and anti-diabetic effects. tandfonline.comtandfonline.com

In streptozotocin (STZ)-induced diabetic rats, oral administration of the extract resulted in a significant reduction in blood glucose levels and improved glucose tolerance. tandfonline.comresearchgate.net One study identified a 300 mg/kg dose of the aqueous seed extract as the most effective, causing a maximum fall of 41.6% in blood glucose levels in mild-diabetic rats during a glucose tolerance test. tandfonline.com The mechanism is thought to involve the activation of remaining pancreatic β-cells, as STZ is known to selectively destroy these cells. tandfonline.com Another study using a neonatal STZ-induced non-obese type 2 diabetic rat model found that an E. officinalis extract increased fasting serum insulin (B600854) levels and improved β-cell function. researchgate.net Immunostaining of the pancreas revealed that the extract increased β-cell size and number. researchgate.net This research points to ellagic acid, a derivative of this compound hydrolysis, as a key player that stimulates insulin secretion from pancreatic β-cells. researchgate.net

Table 2: Studies on Anti-diabetic Mechanisms in Animal Models

| Animal Model | Treatment | Observed Effects | Potential Mechanism | Reference |

|---|---|---|---|---|

| STZ-induced diabetic rats | Aqueous extract of E. officinalis seeds (100-400 mg/kg) | Reduced fasting blood glucose; Improved glucose tolerance. | Activation of existing pancreatic β-cells. | tandfonline.comtandfonline.com |

| High-fat diet-fed rats | Ethanolic extract of E. officinalis | Improved glycemic and lipid profiles. | Regulation of glucose homeostasis and amelioration of dyslipidemia. | researchgate.net |

The anti-mutagenic properties of Emblica officinalis are largely attributed to its potent antioxidant capacity, with tannins like this compound being significant contributors. researchgate.netnih.gov Preclinical studies have demonstrated that extracts from the plant can protect against genotoxicity induced by chemical carcinogens.

In one in vivo study, the oral administration of an ethanolic fruit extract of E. officinalis to Swiss albino mice decreased the frequency of bone marrow micronuclei induced by the carcinogen 7,12-dimethylbenz(a)anthracene (DMBA). nih.gov The protective mechanism was associated with an increase in liver antioxidants, such as glutathione (GSH) and related enzymes (glutathione peroxidase, glutathione reductase, and glutathione-S-transferase), and a reduction in the levels of hepatic activating enzymes like cytochrome P450 and Cyt b5. nih.gov Similarly, in vitro studies using the Ames test showed that aqueous extracts of E. officinalis effectively inhibited the mutagenicity of aflatoxin B1 and benzo[a]pyrene, mutagens that require metabolic activation. researchgate.net This suggests that the anti-mutagenic action is mediated through interactions with microsomal activating enzymes. researchgate.net

Preclinical evidence suggests that Emblicanin-rich extracts of E. officinalis possess significant immunomodulatory properties. caringsunshine.com These compounds may modulate the immune response by enhancing the function of immune cells and protecting them from oxidative stress. caringsunshine.comnih.gov

An in vitro study on lymphocytes demonstrated that Amla extract has cytoprotective and immunomodulating effects. nih.govwselvamurthy.com The extract was able to relieve the immunosuppressive effects of chromium (VI) on lymphocyte proliferation and restore the production of interleukin-2 (IL-2) and gamma-interferon (γ-IFN). nih.gov Another in vitro study showed that an Emblicanin-rich extract enhanced the phagocytic activity of mouse macrophages in a dose-dependent manner, indicating a strengthening of the innate immune response. nih.gov In animal models, aqueous fruit extract of Phyllanthus emblica showed promising immunomodulatory activity by significantly increasing the total leucocyte count and lymphocyte percentage in Wistar rats. ijsdr.org These effects are linked to the various active compounds in the plant, including tannins and flavonoids, which regulate the immune system by interacting with immune cells and their effector mechanisms. ijsdr.org

The role of this compound in apoptosis is complex and appears to be context-dependent, exhibiting pro-apoptotic effects in cancer cells and anti-apoptotic, or cytoprotective, effects in healthy cells subjected to toxic insults. The outline specifies anti-apoptotic effects, which are observed in cytoprotective studies.

In a study investigating cisplatin-induced nephrotoxicity in rats, pretreatment with an E. officinalis extract containing Emblicanin A and B significantly blunted apoptosis in renal tissues. nih.gov The mechanism involved a decrease in the expression of the pro-apoptotic proteins Bax and Caspase-3, and an increase in the anti-apoptotic protein Bcl-2. nih.gov A TUNEL assay confirmed that the extract significantly reduced DNA fragmentation in renal cells. nih.gov Similarly, an in vitro study showed that Amla extract inhibited apoptosis and DNA fragmentation induced by chromium (VI) in lymphocytes. nih.govwselvamurthy.com This cytoprotective effect was attributed to the extract's ability to decrease free radical production and restore antioxidant status. wselvamurthy.com These findings suggest that in the context of cellular stress and toxicity, this compound contributes to an anti-apoptotic, protective mechanism. wselvamurthy.comnih.gov

Conversely, in cancer models, related compounds like Emblicanin A have been shown to induce apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic molecules such as p53, caspase-3, and caspase-9 in prostate cancer cells. nih.govresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Emblicanin A |

| This compound |

| Glochicoccinoside D |

| Phyllaemblicin H1 |

| Glutathione (GSH) |

| Cytochrome P450 |

| Cytochrome b5 |

| Interleukin-2 (IL-2) |

| Gamma-interferon (γ-IFN) |

| Bax |

| Bcl-2 |

| Caspase-3 |

| Caspase-9 |

| p53 |

Academic Debates and Future Research Directions for Emblicanin B

Re-evaluation of Emblicanin B's Role as a Primary Bioactive Marker in Phyllanthus emblica

For many years, Emblicanin A and this compound, two hydrolyzable tannins, were considered the primary bioactive compounds in Phyllanthus emblica (amla), responsible for its antioxidant properties. biomedres.usijrpr.comsci-hub.se However, recent research has sparked a debate regarding the validity of this claim. Some studies suggest that the previously reported presence of Emblicanin A and B in amla fruit might be inaccurate. google.com This has led to a re-evaluation of the key phytochemicals responsible for the therapeutic effects of the fruit.

One pivotal study asserts that β-glucogallin, not Emblicanin A or B, is the most significant biomarker for the biological potency of amla. google.com This research points to the absence of Emblicanin A and B in their analysis of amla juice and highlights the superior antioxidant potential of β-glucogallin. google.com Further research has identified β-glucogallin as a potent and selective inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications. plos.org

This debate underscores the need for more rigorous phytochemical analyses of Phyllanthus emblica from diverse geographical locations to definitively identify and quantify its bioactive constituents. Advanced analytical techniques are crucial to resolve these conflicting findings and establish a more accurate understanding of the fruit's chemical composition.

Identification and Characterization of Synergistic Phytochemical Interactions Involving this compound